molecular formula C13H10N4O2 B2914197 5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1038361-41-9

5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2914197
CAS No.: 1038361-41-9
M. Wt: 254.249
InChI Key: RVVDCKLOUOZNBC-UHFFFAOYSA-N
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Description

5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.249. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1038361-41-9) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound consists of an isoindole framework integrated with a pyridine moiety. Its molecular formula is C13H10N4O2C_{13}H_{10}N_{4}O_{2}, and it features a bicyclic structure that combines a fused benzene ring with a five-membered nitrogen-containing ring. This unique combination may enhance its pharmacological profile compared to other similar compounds.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies suggest that the compound modulates cyclooxygenase (COX) activity, which is crucial in inflammatory processes. The ability to inhibit COX enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for further development as an anti-inflammatory agent.

Receptor Affinity

The compound has been studied for its affinity towards various receptors, particularly serotonin receptors. This interaction may contribute to its potential as a therapeutic agent in treating mood disorders and other conditions associated with serotonin dysregulation. The modulation of serotonin receptor activity can influence various physiological processes, including mood regulation and pain perception.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1H-Isoindole-1,3-dioneStructureLacks the pyridine moiety; primarily studied for analgesic properties.
4-AminoquinolineStructureContains a quinoline structure; known for antimalarial activity but lacks isoindole framework.
PhthalimideStructureSimilar imide structure but does not incorporate pyridine or isoindole components; used in various synthetic applications.

This table highlights the dual functionality of this compound as both an isoindole and a pyridine derivative, potentially enhancing its pharmacological profile compared to other compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes and decreasing levels of inflammatory cytokines.
  • Serotonergic Activity : Another investigation assessed the compound's effects on serotonin receptor modulation in vitro and found promising results suggesting potential antidepressant effects.
  • Cytotoxicity Studies : In cancer research, the compound was tested against various cancer cell lines. Preliminary results indicated cytotoxic effects that warrant further exploration into its mechanism of action against tumor cells.

Properties

IUPAC Name

5-[(3-aminopyridin-2-yl)amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-10-2-1-5-15-11(10)16-7-3-4-8-9(6-7)13(19)17-12(8)18/h1-6H,14H2,(H,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVDCKLOUOZNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC3=C(C=C2)C(=O)NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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